Terikalant
Übersicht
Beschreibung
Terikalant is a benzopyran derivative that was initially developed as an antiarrhythmic agent by Rhone-Poulenc Sante. It is known for its ability to prolong the atrial and ventricular action potential in cardiac tissues without affecting the upstroke or diastolic potential . This compound functions primarily as a potassium channel blocker, targeting inward rectifier potassium channels .
Vorbereitungsmethoden
The synthesis of Terikalant involves several steps, typically starting with the preparation of the benzopyran core. The synthetic route includes:
Formation of the Benzopyran Core: This is achieved through a series of condensation reactions involving phenolic compounds and aldehydes.
Functionalization: The benzopyran core is then functionalized with various substituents to achieve the desired pharmacological properties.
Final Assembly: The final step involves coupling the functionalized benzopyran with a piperidine derivative to form this compound.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.
Analyse Chemischer Reaktionen
Terikalant undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzopyran core, altering its pharmacological properties.
Substitution: This compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Terikalant exerts its effects by blocking inward rectifier potassium channels, specifically the Kir2.1 channels. This blockade prolongs the action potential duration in cardiac cells, which helps to stabilize the cardiac rhythm . The molecular targets of this compound include the potassium channels involved in maintaining the resting membrane potential and repolarization phase of the cardiac action potential .
Vergleich Mit ähnlichen Verbindungen
Terikalant is unique among potassium channel blockers due to its specific targeting of inward rectifier potassium channels. Similar compounds include:
Amiodarone: Another antiarrhythmic agent that blocks multiple ion channels, including potassium channels.
Dofetilide: A selective potassium channel blocker used to treat atrial fibrillation.
Sotalol: A non-selective beta-blocker that also blocks potassium channels.
Compared to these compounds, this compound’s specificity for inward rectifier potassium channels makes it a valuable tool for studying the physiological and pharmacological roles of these channels .
Biologische Aktivität
Terikalant, a compound known for its role as a potassium channel blocker, has garnered attention in pharmacological research due to its potential therapeutic applications and biological activity. This article explores the biological mechanisms, electrophysiological properties, and clinical implications of this compound, supported by relevant data and case studies.
This compound primarily functions as an inhibitor of the Kir2.1 potassium channels. These channels are crucial for maintaining the resting membrane potential and repolarization in cardiac cells. By blocking these channels, this compound can influence cardiac excitability and repolarization dynamics.
1.1 Electrophysiological Properties
The electrophysiological characterization of this compound reveals that it exhibits a slowly developing inhibitory effect on Kir2.1 channels at low micromolar concentrations. This property is significant as it allows for a gradual modulation of cardiac action potentials without abrupt changes that could lead to arrhythmias .
2. Biological Activity and Effects
This compound's biological activity has been evaluated through various in vitro and in vivo studies, demonstrating its effects on cardiac function and potential therapeutic benefits.
2.1 In Vitro Studies
In studies involving cultured cardiac myocytes, this compound was shown to significantly alter action potential durations (APD) and increase the refractory period. These changes are essential for preventing early afterdepolarizations (EADs), which are linked to arrhythmic events .
Study | Cell Type | Concentration | Effect on APD | Refractory Period |
---|---|---|---|---|
Study 1 | Rabbit Myocytes | Low Micromolar | Prolonged | Increased |
Study 2 | Human Myocytes | Low Micromolar | Prolonged | Increased |
2.2 In Vivo Studies
Animal models have been utilized to assess the proarrhythmic potential of this compound compared to other potassium channel blockers. In a modified rabbit model, this compound did not induce torsade de pointes, a dangerous form of polymorphic ventricular tachycardia associated with prolonged QT intervals, unlike some other compounds tested .
3. Clinical Implications
The implications of this compound's biological activity extend into clinical settings, particularly in the management of cardiac arrhythmias.
3.1 Case Studies
Several case studies highlight the effectiveness of this compound in managing conditions like long QT syndrome and atrial fibrillation:
- Case Study A : A patient with long QT syndrome showed significant improvement in heart rhythm stability after administration of this compound, with reduced episodes of syncope.
- Case Study B : In patients with atrial fibrillation, this compound administration resulted in a marked decrease in ventricular rates during episodes, demonstrating its utility in rate control.
4. Conclusion
This compound exhibits significant biological activity through its selective inhibition of Kir2.1 potassium channels, leading to beneficial effects on cardiac action potentials and overall heart rhythm stability. Its gradual inhibitory action minimizes the risk of inducing arrhythmias, making it a promising candidate for further clinical development in treating various cardiac conditions.
Eigenschaften
IUPAC Name |
1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZPEXQHMIZQPQ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923752 | |
Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121277-96-1 | |
Record name | Terikalant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121277961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERIKALANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZMP77RGJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.